molecular formula C9H15N3O2S2 B2366531 1-(2-Methoxyethyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea CAS No. 1207044-36-7

1-(2-Methoxyethyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea

Cat. No.: B2366531
CAS No.: 1207044-36-7
M. Wt: 261.36
InChI Key: IOKLPWRABXBLGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea is a useful research compound. Its molecular formula is C9H15N3O2S2 and its molecular weight is 261.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum Chemical and Spectroscopic Studies

Compounds structurally similar to 1-(2-Methoxyethyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea have been studied for their quantum chemical, spectroscopic properties, and X-ray diffraction analyses. These studies can provide valuable insights into the electronic structure, vibrational frequencies, and molecular geometries, which are crucial for understanding the reactivity and interaction of such compounds with biological systems or materials. For instance, the study by Saraçoǧlu and Cukurovalı (2013) on a related molecule demonstrated the use of quantum chemical methods to predict the compound's behavior and its electronic properties, which could be relevant for designing materials with specific optical or electronic characteristics (Saraçoǧlu & Cukurovalı, 2013).

Anticholinesterase Activity

Research into flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas has shown that these compounds can be potent antiacetylcholinesterase inhibitors. This suggests that similar compounds, including this compound, may have potential applications in the development of treatments for diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease. Vidaluc et al. (1995) investigated a series of such compounds, revealing their compatibility with high inhibitory activities against acetylcholinesterase, which is significant for neurodegenerative disease research (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Enzyme Inhibition and Anticancer Properties

Urea derivatives, including those with thiazolyl groups, have been studied for their enzyme inhibition properties and potential anticancer activities. This line of research is crucial for developing new therapeutic agents. For example, Mustafa, Perveen, and Khan (2014) synthesized a series of urea derivatives and evaluated their enzyme inhibition and anticancer activities, suggesting that similar compounds could serve as leads for the development of new drugs targeting specific enzymes or cancer types (Mustafa, Perveen, & Khan, 2014).

Optical and Material Sciences

Compounds with thiazolyl and urea groups have applications in the field of optical materials and material sciences. Studies on the optical properties of such compounds can lead to the development of new materials with specific optical characteristics, such as refractive indices and absorption properties, which are valuable for various technological applications. Yakuphanoglu, Cukurovalı, and Yilmaz (2005) explored the optical behavior of complexes with thiazolyl hydrazone ligands, which could be relevant for the development of materials with tailored optical properties (Yakuphanoglu, Cukurovalı, & Yilmaz, 2005).

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S2/c1-14-4-3-10-8(13)12-9-11-7(5-15-2)6-16-9/h6H,3-5H2,1-2H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKLPWRABXBLGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=NC(=CS1)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.